molecular formula C10H17NO B13002452 1-(Cyclopropylmethyl)piperidine-3-carbaldehyde

1-(Cyclopropylmethyl)piperidine-3-carbaldehyde

Cat. No.: B13002452
M. Wt: 167.25 g/mol
InChI Key: FVNMKMIJUVOUPH-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-3-carbaldehyde is an organic compound with the molecular formula C10H17NO It features a piperidine ring substituted with a cyclopropylmethyl group and an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperidine-3-carbaldehyde typically involves the reaction of cyclopropylmethylamine with piperidine-3-carboxaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(Cyclopropylmethyl)piperidine-3-carboxylic acid.

    Reduction: Formation of 1-(Cyclopropylmethyl)piperidine-3-methanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also modulate signaling pathways and enzyme activities, contributing to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropylmethyl)piperidine-3-carbaldehyde is unique due to the presence of both the cyclopropylmethyl group and the aldehyde functional group on the piperidine ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperidine-3-carbaldehyde

InChI

InChI=1S/C10H17NO/c12-8-10-2-1-5-11(7-10)6-9-3-4-9/h8-10H,1-7H2

InChI Key

FVNMKMIJUVOUPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2CC2)C=O

Origin of Product

United States

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